molecular formula C9H11FOS B8000984 4-Ethoxy-3-fluorophenyl methyl sulfide CAS No. 1443340-34-8

4-Ethoxy-3-fluorophenyl methyl sulfide

Cat. No.: B8000984
CAS No.: 1443340-34-8
M. Wt: 186.25 g/mol
InChI Key: FKWQTIQANGROGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-3-fluorophenyl methyl sulfide is an organic compound with the molecular formula C9H11FOS It is characterized by the presence of an ethoxy group, a fluorine atom, and a methyl sulfide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-fluorophenyl methyl sulfide typically involves the reaction of 4-ethoxy-3-fluorophenol with a suitable methylating agent in the presence of a sulfur source. One common method is the use of methyl iodide (CH3I) and sodium sulfide (Na2S) under basic conditions. The reaction proceeds as follows:

  • Dissolve 4-ethoxy-3-fluorophenol in a suitable solvent such as dimethylformamide (DMF).
  • Add sodium sulfide to the solution and stir at room temperature.
  • Slowly add methyl iodide to the reaction mixture while maintaining the temperature.
  • Allow the reaction to proceed for several hours until completion.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-fluorophenyl methyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methyl sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the ethoxy group or the fluorine atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2 or m-CPBA in an organic solvent like dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF) at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent like DMF.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-ethoxylated or de-fluorinated derivatives.

    Substitution: Amino or thiol-substituted phenyl derivatives.

Scientific Research Applications

4-Ethoxy-3-fluorophenyl methyl sulfide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various functionalized phenyl derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-fluorophenyl methyl sulfide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the ethoxy and fluorine groups can influence the compound’s binding affinity and selectivity towards its targets. The sulfur atom in the methyl sulfide group can also participate in redox reactions, affecting the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxyphenyl methyl sulfide: Lacks the fluorine atom, which may result in different chemical and biological properties.

    3-Fluorophenyl methyl sulfide: Lacks the ethoxy group, which can influence its solubility and reactivity.

    4-Methoxy-3-fluorophenyl methyl sulfide: Contains a methoxy group instead of an ethoxy group, potentially affecting its steric and electronic properties.

Uniqueness

4-Ethoxy-3-fluorophenyl methyl sulfide is unique due to the combination of the ethoxy and fluorine groups on the phenyl ring. This combination can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of both electron-donating (ethoxy) and electron-withdrawing (fluorine) groups can create a unique electronic environment, influencing the compound’s interactions with other molecules.

Properties

IUPAC Name

1-ethoxy-2-fluoro-4-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FOS/c1-3-11-9-5-4-7(12-2)6-8(9)10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWQTIQANGROGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)SC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201265695
Record name Benzene, 1-ethoxy-2-fluoro-4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201265695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443340-34-8
Record name Benzene, 1-ethoxy-2-fluoro-4-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443340-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-ethoxy-2-fluoro-4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201265695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.